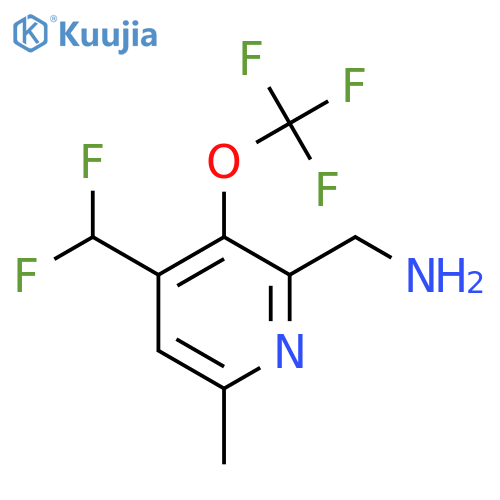

Cas no 1806774-33-3 (2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine)

1806774-33-3 structure

商品名:2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine

CAS番号:1806774-33-3

MF:C9H9F5N2O

メガワット:256.172579526901

CID:4841533

2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C9H9F5N2O/c1-4-2-5(8(10)11)7(6(3-15)16-4)17-9(12,13)14/h2,8H,3,15H2,1H3

- InChIKey: MEDZHHQRGFOKMW-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=C(C)N=C(CN)C=1OC(F)(F)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 248

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 48.1

2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029084252-1g |

2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine |

1806774-33-3 | 97% | 1g |

$1,490.00 | 2022-03-31 |

2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

1806774-33-3 (2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine) 関連製品

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 55290-64-7(Dimethipin)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量